5-Chloro-3-(2-nitroethyl)-1H-indole
Description
Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Chemical Biology
The indole nucleus is a fundamental and highly significant heterocyclic structure in the fields of organic chemistry and chemical biology. ijpsr.com It is a common motif found in a multitude of natural products, most notably the essential amino acid tryptophan. benthamdirect.comnih.gov This prevalence in nature has made it a focal point for chemists, who recognize it as a "privileged scaffold." This term highlights the ability of the indole framework to interact with a wide range of biological targets, making it a valuable starting point in drug discovery. benthamdirect.comnih.gov
The versatility of the indole ring allows it to participate in various biological interactions, including mimicking the structure of peptides and binding to proteins. nih.gov This has led to the development of numerous indole-containing drugs with diverse therapeutic applications. nih.govimpactfactor.org The indole scaffold is a key component in many approved pharmaceuticals, underscoring its importance in medicinal chemistry. ijpsr.comresearchgate.net Its structure is found in drugs targeting a wide array of conditions, from inflammation to cancer. benthamdirect.comaip.org The ability of the indole nucleus to serve as a pharmacophore, the essential part of a molecule responsible for its biological activity, continues to drive research into new derivatives. nih.gov
Overview of Halogenated Indole Derivatives in Contemporary Research
The introduction of halogen atoms, such as chlorine, into the indole scaffold can profoundly influence the compound's physical, chemical, and biological properties. nih.gov Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the characteristics of a lead compound. In the context of indoles, halogen substituents can alter factors like lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com
Research has shown that halogenated indoles are prevalent in marine natural products and often exhibit significant biological activities. nih.gov For instance, chlorinated and brominated indole alkaloids isolated from marine organisms have demonstrated a range of effects. nih.govmdpi.com The position and nature of the halogen atom can be critical for a compound's activity. For example, studies on certain bis-indole alkaloids revealed that a chlorine atom at a specific position could be pivotal for their bioactivities. nih.govresearchgate.net Furthermore, halogenated indoles have been investigated for their potential in various applications, including their effects on biofilm formation and as intermediates in the synthesis of more complex molecules. nih.govmdpi.com The use of halogenation continues to be a key tool for chemists to fine-tune the properties of indole derivatives for specific research and therapeutic goals. wikipedia.org
Contextualization of Nitroethyl Substituents on the Indole Core
The presence of a nitroethyl group at the C3 position of the indole ring introduces a versatile functional group that is of significant interest in synthetic organic chemistry. The 3-(2-nitroethyl)indole moiety serves as a valuable synthetic intermediate, primarily due to the reactivity of the nitro group. This group can be readily transformed into other important functional groups, most notably an amino group through reduction. This conversion provides a straightforward route to tryptamines, a class of compounds with significant biological relevance.
The synthesis of 3-(2-nitroethyl)indoles can be achieved through various methods, often involving the reaction of indole with a suitable nitroalkene. The reactivity of the indole nucleus, particularly at the C3 position, facilitates this electrophilic substitution. impactfactor.orgsafrole.com The resulting nitroethyl-substituted indoles are stable compounds that can be isolated and purified before being used in subsequent synthetic steps.
The primary utility of the 3-nitroethyl group lies in its role as a precursor. The reduction of the nitro group to an amine is a key transformation that opens up access to a wide range of tryptamine (B22526) derivatives. google.com This synthetic route is a cornerstone in the preparation of numerous compounds for biological evaluation. Beyond its conversion to an amine, the nitro group can also participate in other chemical transformations, making 3-(2-nitroethyl)indoles versatile building blocks in the construction of more complex heterocyclic systems. The development of efficient methods for the synthesis of 3-nitroindoles and their subsequent elaboration remains an active area of chemical research. nih.gov
Data and Properties
While specific, detailed research findings and comprehensive data tables for "5-Chloro-3-(2-nitroethyl)-1H-indole" are not extensively available in the public domain, general properties and synthetic considerations can be inferred from related compounds.
Table 1: General Physicochemical Properties (Inferred)
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Note: These properties are calculated or estimated based on the chemical structure and have not been experimentally verified in the cited literature.
Table 2: Key Synthetic Reactions Involving Indole Scaffolds
| Reaction Type | Description | Relevance |
| Fischer Indole Synthesis | A classic method to synthesize indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. safrole.com | Fundamental for creating the core indole structure. |
| Electrophilic Nitration | Introduction of a nitro group onto the indole ring, typically at the C3 position. safrole.comnih.gov | Key step for introducing the precursor to the ethylamine (B1201723) side chain. |
| Reductive Cyclization | Synthesis of indoles from β-nitrostyrenes using a palladium catalyst. mdpi.com | An alternative method for forming the indole ring system. |
| Halogenation | Introduction of a halogen atom onto the indole ring using various reagents. mdpi.com | Important for modifying the electronic and biological properties of the final compound. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-chloro-3-(2-nitroethyl)-1H-indole |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-2,5-6,12H,3-4H2 |
InChI Key |
MVULQUANHVZWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 3 2 Nitroethyl 1h Indole and Analogues
General Approaches to 3-(2-nitroethyl)indole Synthesis
The introduction of the 2-nitroethyl group at the C3 position of the indole (B1671886) ring is a common objective in the synthesis of tryptamine (B22526) precursors and other bioactive molecules. Two primary strategies dominate this field: the direct alkylation of indoles with nitroalkenes and a two-step process involving a Henry reaction followed by reduction.
The Friedel-Crafts alkylation of indoles with nitroalkenes stands as a reliable and frequently employed method for forging the C3-C bond. nih.gov This reaction, a type of Michael addition, leverages the nucleophilic character of the indole C3 position and the electrophilicity of the β-carbon of the nitroalkene. The versatility of this method is enhanced by the use of various catalysts, including both metal-based chiral complexes and organocatalysts, to achieve high yields and enantioselectivities. nih.govacs.org
The reaction mechanism typically involves the activation of the nitroalkene by a Lewis acid catalyst, which enhances its electrophilicity. The indole then attacks the β-carbon of the activated nitroalkene, forming a new carbon-carbon bond and generating a nitronate intermediate. Subsequent protonation yields the desired 3-(2-nitroethyl)indole product.
| Catalyst System | Substrates | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ni(II)/spiroBox | Indoles and nitroalkenes | Up to 99% | Up to 97% | nih.gov |
| Yb(OTf)₃/Cl-indeno pybox | Indoles and nitroalkenes | Up to 98% | Up to 91% | nih.gov |
| Zn(OTf)₂/Bisoxazoline | Indoles and nitroalkenes | Excellent | Up to 90% | acs.org |
| Ammonium (B1175870) niobium oxalate | Indoles and β-nitroalkenes | Good | N/A (achiral) | rsc.org |
An alternative and powerful strategy for accessing 3-(2-nitroethyl)indoles involves the initial synthesis of 3-(2-nitrovinyl)indole precursors via the Henry reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction, also known as a nitroaldol reaction, involves the base-catalyzed condensation of an aldehyde with a nitroalkane. wikipedia.orgyoutube.com In this context, indole-3-carbaldehyde reacts with nitromethane (B149229) in the presence of a base to form a β-nitro alcohol, which readily dehydrates to yield the corresponding 3-(2-nitrovinyl)indole. derpharmachemica.com
The reaction begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org The resulting alkoxide is protonated to give the β-nitro alcohol. This intermediate is often not isolated and is directly subjected to dehydration to furnish the nitroalkene. organic-chemistry.org
Once the 3-(2-nitrovinyl)indole precursor is obtained, the final step to achieve the target 3-(2-nitroethyl)indole is the selective reduction of the carbon-carbon double bond of the nitrovinyl group without affecting the nitro group or the indole ring. nih.gov A variety of reducing agents can be employed for this transformation.
Commonly used methods include catalytic hydrogenation over palladium on carbon (Pd/C) or the use of metal hydrides such as sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent and reaction conditions is crucial to ensure the desired chemoselectivity. For instance, lithium aluminum hydride (LiAlH₄) can also be used, which may simultaneously reduce the nitro group to an amine, directly yielding tryptamines. derpharmachemica.com
Specific Routes to 5-Chloro-3-(2-nitroethyl)-1H-indole
The synthesis of the specifically substituted this compound can be achieved by adapting the general methodologies described above, either by starting with a pre-functionalized indole or by introducing the chloro substituent at a later stage.
A direct and efficient route to this compound involves the Friedel-Crafts alkylation of 5-chloro-1H-indole with a suitable nitroalkene, such as nitroethylene. This approach benefits from the commercial availability of 5-chloro-1H-indole. The reaction conditions are similar to the general Friedel-Crafts alkylation of indoles, often employing a Lewis acid catalyst to facilitate the reaction. For example, the reaction of 5-chloro-1H-indole with 2-nitro-2,2-dimethylethylene can produce 3-(2,2-dimethyl-2-nitroethyl)-5-chloro-1H-indole. prepchem.com
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 5-Chloro-1H-indole | Nitroethylene | This compound | reagentia.eu |
| 5-Chloro-1H-indole-3-carbaldehyde | Nitromethane | 5-Chloro-3-(2-nitrovinyl)-1H-indole | derpharmachemica.com |
While less common for introducing a simple chloro substituent, the functionalization of a pre-existing 3-(2-nitroethyl)indole scaffold is a viable strategy for synthesizing more complex analogs. This approach would involve electrophilic chlorination of 3-(2-nitroethyl)-1H-indole. However, controlling the regioselectivity of the chlorination can be challenging, as the indole ring has multiple reactive positions. The directing effects of the C3-substituent would influence the position of chlorination, which may not exclusively yield the desired 5-chloro isomer. Therefore, starting with the appropriately substituted 5-chloro-1H-indole is generally the more preferred and controlled synthetic route.
Advanced Synthetic Techniques and Catalysis
Advanced synthetic techniques have revolutionized the construction of complex indole structures, offering higher efficiency, selectivity, and diversity. These methods often employ catalysts to facilitate transformations that would otherwise be difficult or impossible.
Transition metal catalysis is a powerful tool for the formation of C-C and C-N bonds, essential for the synthesis and functionalization of the indole core. Various metals, including palladium, rhodium, cobalt, and ruthenium, have been utilized to construct indole derivatives with high precision.
One patented approach for the synthesis of 5-chloro-indole, a direct precursor, involves the dehydrogenation of 5-chloro-indoline using a finely powdered ruthenium catalyst in the presence of an aromatic nitro compound. google.com This method provides excellent yields of the desired 5-chloro-indole. Further functionalization at the C3 position would then be required to introduce the 2-nitroethyl group.
Rhodium catalysts, such as [RhCp*Cl2]2, have been effectively used for the functionalization of indoles, leading to the synthesis of various indole-fused polycycles. nih.gov These catalysts can activate C-H bonds, allowing for the direct introduction of functional groups. While not specifically described for this compound, this methodology offers a potential route for its synthesis through the coupling of 5-chloro-1H-indole with a suitable nitro-containing partner.
Cobalt-catalyzed hydroalkylation has emerged as a method for the enantioselective synthesis of chiral α,α-dialkyl indoles. nih.gov This demonstrates the utility of cobalt in forming C-C bonds at the benzylic position of the indole, a strategy that could be adapted for the introduction of the nitroethyl side chain.
Recent research has also demonstrated the synthesis of ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate, a more complex analogue, which involves initial functionalization of a 5-chloro-indole precursor. mdpi.com This highlights the feasibility of performing multi-step syntheses on the 5-chloro-indole scaffold.
| Catalyst | Reactants | Product | Yield | Reference |
| Ruthenium on carrier | 5-chloro-indoline, aromatic nitrocompound | 5-chloro-indole | High | google.com |
| [RhCp*Cl2]2 | Indole derivatives, various coupling partners | Indole-fused polycycles | - | nih.gov |
| CoBr2·DME / L6 | 1H-Indole, Alkenes | anti-Markovnikov hydroalkylation product | 98% | nih.gov |
Brønsted acids are effective catalysts for various reactions in indole chemistry, particularly for electrophilic substitutions at the electron-rich C3 position. These acid-catalyzed methods are often operationally simple and avoid the use of potentially toxic metals.
The synthesis of 3-substituted indoles can be achieved through the reaction of 2-indolylmethanols with nucleophiles in the presence of a Brønsted acid. rsc.orgrsc.org This approach activates the indole system towards nucleophilic attack at the C3 position. For the synthesis of this compound, a plausible route involves the reaction of 5-chloro-1H-indole with a suitable electrophile derived from a nitroalkene, catalyzed by a Brønsted acid.
A notable application of Brønsted acid catalysis is the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govresearchgate.netnih.gov The existence of 3-(2-nitroethyl)-1H-indoles as stable intermediates in these reactions confirms their accessibility and provides a pathway for further functionalization. The initial formation of the 3-(2-nitroethyl)-1H-indole itself can be accomplished via a Friedel-Crafts type reaction between the indole and a nitroalkene, often promoted by an acid catalyst.
| Brønsted Acid | Reactants | Product Type | Key Feature | Reference |
| Various | 2-Indolylmethanols, Nucleophiles | C3-functionalized indoles | Regioselective substitution | rsc.orgrsc.org |
| Acid catalyst | 3-(2-nitroethyl)-1H-indoles | 2-(1H-indol-2-yl)acetonitriles | Conversion of a stable intermediate | nih.govresearchgate.netnih.gov |
The development of asymmetric methods to introduce chiral centers is a major focus in modern organic synthesis, particularly for the preparation of biologically active molecules. For 3-(2-nitroethyl)-1H-indole derivatives, the carbon atom attached to the nitro group is a potential stereocenter.
A prominent strategy for the enantioselective synthesis of chiral 3-(2-nitroethyl)indoles is the catalytic asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. nih.gov This reaction, often catalyzed by a chiral Lewis acid or a chiral organocatalyst, allows for the direct formation of the C-C bond at the C3 position with high enantioselectivity. For instance, a simple thiourea (B124793) organocatalyst has been shown to be effective in this transformation. nih.gov
The asymmetric Henry reaction, which is the reaction between an aldehyde and a nitroalkane, is another powerful tool for constructing the β-nitro alcohol functionality, a direct precursor to the nitroethyl group. capes.gov.brmdpi.comosti.gov The reaction of 5-chloro-indole-3-carboxaldehyde with nitroethane, catalyzed by a chiral catalyst, would yield a chiral β-nitro alcohol. Subsequent reduction of the alcohol functionality would provide the desired chiral this compound. Various chiral catalysts, including those based on copper and cobalt complexes, have been developed for the asymmetric Henry reaction, affording high yields and enantioselectivities. mdpi.comosti.gov
An example of a closely related chiral analogue that has been synthesized is (S)-4-(1-(4-methoxyphenyl)-2-nitroethyl)-1H-indol-5-ol, which was obtained with a 94% enantiomeric excess. lookchem.com This demonstrates the feasibility of achieving high stereocontrol in the synthesis of such molecules.
| Reaction Type | Key Reactants | Catalyst Type | Product Feature | Reference |
| Friedel-Crafts Alkylation | Indole, Nitroalkene | Chiral Thiourea | Enantioselective C-C bond formation | nih.gov |
| Henry Reaction | Aldehyde, Nitroalkane | Chiral Metal Complexes (Cu, Co) | Enantioenriched β-nitro alcohols | capes.gov.brmdpi.comosti.gov |
| Friedel-Crafts Alkylation | 4-hydroxyindole, nitrostyrene | Chiral catalyst | (S)-4-(1-(4-methoxyphenyl)-2-nitroethyl)-1H-indol-5-ol (94% ee) | lookchem.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of functionalized indoles.
One such approach involves the condensation of indoles, aldehydes, and a third component, such as an amine, to generate complex 3-substituted indoles. rsc.org For example, the reaction of an indole, an aldehyde, and pyrazol-5-amine in the presence of ceric ammonium nitrate (B79036) yields 3-substituted indoles that can be further cyclized. rsc.org To synthesize an analogue of this compound, one could envision a three-component reaction involving 5-chloro-1H-indole, an aldehyde, and a nitro-containing component.
A sustainable MCR for the synthesis of indoles has been reported, which utilizes readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This method proceeds under mild conditions, uses ethanol (B145695) as a solvent, and does not require a metal catalyst, making it an environmentally friendly approach. While this method builds the indole core itself, it demonstrates the power of MCRs in generating diverse indole structures.
The modular assembly of indole-fused heterocycles through MCRs has also been demonstrated. nih.gov For instance, the reaction of an indole, formaldehyde, and an amino hydrochloride can lead to the formation of indole-fused oxadiazepines. nih.gov Such strategies highlight the versatility of MCRs in creating complex molecular architectures based on the indole scaffold.
| Reaction Name/Type | Key Components | Product Type | Key Advantage | Reference |
| Ceric Ammonium Nitrate Promoted | Indole, Aldehyde, Pyrazol-5-amine | 3-Substituted Indoles | One-pot synthesis of complex indoles | rsc.org |
| Ugi-type MCR | Aniline, Glyoxal, Formic Acid, Isocyanide | Substituted Indoles | Sustainable, metal-free | rsc.org |
| Modular Assembly | Indole, Formaldehyde, Amino hydrochloride | Indole-fused Heterocycles | Facile construction of complex scaffolds | nih.gov |
Green Chemistry Principles in the Synthesis of Substituted Indoles
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing substituted indoles, these principles are increasingly being applied to develop more sustainable and environmentally benign methods.
A key aspect of green chemistry is the use of safer solvents. Water, being non-toxic and abundant, is an ideal solvent for many organic reactions. A catalyst-free Michael addition of indoles to β-fluoro-β-nitrostyrenes in water has been developed for the synthesis of 3-(1-aryl-2-fluoro-2-nitroethyl)-1H-indoles. researchgate.net This method is highly regioselective and provides good to excellent yields, demonstrating that complex organic transformations can be carried out in an aqueous medium without the need for a catalyst.
The development of sustainable MCRs, as mentioned previously, is another significant contribution to green indole synthesis. The use of ethanol as a solvent and the avoidance of metal catalysts in the four-component synthesis of indoles from anilines significantly reduces the environmental impact of the process. rsc.org
| Green Chemistry Principle | Synthetic Approach | Specific Example | Key Advantage | Reference |
| Use of Safer Solvents | Reaction in water | Catalyst-free Michael addition of indoles to β-fluoro-β-nitrostyrenes | Avoids hazardous organic solvents | researchgate.net |
| Design for Energy Efficiency | Mild reaction conditions | Sustainable multicomponent indole synthesis in ethanol | Reduces energy consumption | rsc.org |
| Catalysis | Use of organocatalysts | Thiourea-catalyzed Friedel-Crafts alkylation | Avoids toxic heavy metals | nih.gov |
| Atom Economy | Multi-component reactions | Four-component synthesis of indoles from anilines | Maximizes incorporation of reactant atoms into the product | rsc.org |
Chemical Reactivity and Transformation Mechanisms of 5 Chloro 3 2 Nitroethyl 1h Indole
Reactions of the Nitro Group
The nitro group in 5-Chloro-3-(2-nitroethyl)-1H-indole is a primary site for chemical modification, most notably through reduction to the corresponding amine. This transformation is a cornerstone in the synthesis of tryptamine (B22526) derivatives, which are of significant interest in medicinal chemistry.
Reductive Transformations to Amine Derivatives
The conversion of the nitroethyl side chain to an aminoethyl group is a common and crucial reaction. This reduction can be achieved using various reagents, with catalytic hydrogenation and metal-based reducing agents being the most prevalent methods.
Palladium-based catalysts are frequently employed for the reduction of nitro groups in indole (B1671886) derivatives. mdpi.comacs.orgnih.gov For instance, palladium on carbon (Pd/C) in the presence of a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate, can effectively reduce the nitro group to an amine. The reaction conditions are generally mild, which helps to preserve the integrity of the indole ring and the chloro substituent.
Another widely used method involves the use of tin(II) chloride (SnCl₂) in an acidic medium, such as hydrochloric acid, or in non-acidic and non-aqueous media like ethanol (B145695) or ethyl acetate (B1210297). nih.govcommonorganicchemistry.comwikipedia.orgstrategian.com This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. strategian.com
| Reducing Agent | Solvent | Additional Reagents | General Observations |
| Palladium on Carbon (Pd/C) | Ethanol, Methanol | H₂ gas, Ammonium formate | Effective for clean reduction; mild conditions. acs.orgnih.gov |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid, Ethanol | - | A classic and robust method for nitro group reduction. nih.govcommonorganicchemistry.comwikipedia.org |
| Sodium Borohydride (B1222165) (NaBH₄) | Dioxane/Ethanol | Cobalt(II) Chloride | Can be used for the reduction of the nitro group. |
The resulting 5-chloro-3-(2-aminoethyl)-1H-indole (5-chlorotryptamine) is a valuable precursor for the synthesis of a wide range of biologically active compounds.
Nitro Group as a Redox-Active Moiety
Beyond its role as a precursor to amines, the nitro group is a redox-active moiety. In certain reactions, 3-(2-nitroethyl)-1H-indoles can be considered inert byproducts. researchgate.netnih.govresearchgate.netnih.gov However, under specific conditions, the nitro group can be activated to participate in further transformations. For example, it has been shown that in the presence of phosphoryl chloride, the nitroalkane can be converted into a more reactive species, enabling subsequent reactions. nih.gov The electrochemical properties of nitroaromatic compounds are also well-documented, and the nitro group can undergo a series of reduction steps to form various intermediates, including nitroso and hydroxylamino species, which can then participate in cyclization or other reactions. mdpi.com
Reactions of the Chloro Substituent
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on chloroarenes typically requires strong activation by electron-withdrawing groups and/or the use of strong nucleophiles and harsh reaction conditions. youtube.com In the case of 5-chloroindoles, the chloro substituent can be displaced by various nucleophiles, such as amines, thiols, and alkoxides. beilstein-journals.org The success of these reactions often depends on the specific nucleophile and the reaction conditions employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized to form C-N bonds by reacting the 5-chloroindole (B142107) with an amine in the presence of a palladium catalyst and a suitable ligand.
| Nucleophile | Catalyst/Conditions | Product Type |
| Amines | Pd catalyst, base | 5-Aminoindole derivatives |
| Thiols | Base | 5-Thioether indole derivatives |
| Alkoxides | Base | 5-Alkoxyindole derivatives |
Role of Halogenation in Indole Reactivity
The presence of a halogen at the 5-position of the indole ring has a significant impact on its chemical reactivity. The electron-withdrawing nature of the chlorine atom deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack to some extent. However, the pyrrole (B145914) ring remains the primary site for many electrophilic reactions. Furthermore, halogen substituents can direct electrophilic substitution to specific positions on the indole ring and can be utilized in various metal-catalyzed cross-coupling reactions to build more complex molecules.
Reactions at the Indole Ring System
The indole ring system is inherently electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, since the C3 position in this compound is already substituted, electrophilic reactions would be expected to occur at other positions, such as the N1 position or potentially at the C2, C4, or C6 positions of the indole ring, depending on the reaction conditions and the nature of the electrophile.
Reactions at the indole nitrogen (N1) are common. The N-H proton can be removed by a base, and the resulting indolide anion can react with various electrophiles, such as alkyl halides or acylating agents, to yield N-substituted indoles.
Electrophilic substitution on the benzene ring portion of the indole is also possible, although it generally requires more forcing conditions compared to the pyrrole ring. The directing effects of the existing chloro and alkyl substituents would influence the position of further substitution. Nitration of indoles, for example, can occur at various positions depending on the specific indole substrate and the nitrating agent used. rsc.org
Finally, it is worth noting that the ethylidene bridge of the side chain could potentially undergo reactions, although the primary reactivity is dominated by the nitro group and the indole core.
Electrophilic Aromatic Substitution Patterns on the Indole Core
The indole nucleus is inherently rich in electrons, making it highly susceptible to electrophilic aromatic substitution (EAS). The reaction rate for indole in such substitutions can be up to 10¹³ times greater than that of benzene. nih.gov Generally, the C3 position is the most nucleophilic and the preferred site of electrophilic attack. ic.ac.uknih.gov However, in this compound, the C3 position is already substituted. Consequently, electrophilic attack occurs on the benzene portion of the indole ring.
The regiochemical outcome of EAS on this substituted indole is determined by the directing effects of the existing substituents: the chloro group at C5, the indole nitrogen (and its fusion to the benzene ring), and the alkyl substituent at C3.
Indole Nitrogen: The nitrogen atom is a powerful activating, ortho- and para-director. It directs incoming electrophiles to the C4 and C6 positions.
Chloro Group (C5): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho- and para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.orgorganicchemistrytutor.com The chloro group at C5, therefore, directs incoming electrophiles to the C4 and C6 positions.
Alkyl Group (C3): The 3-(2-nitroethyl) group is an alkyl substituent, which is weakly activating and also directs ortho and para.
Considering these combined effects, the C4 and C6 positions are the most activated sites for electrophilic aromatic substitution on the this compound core. The C2 position is generally less favored for electrophilic attack in indoles. The C7 position is sterically hindered by the adjacent pyrrole ring and less activated than C4 and C6. Studies on the direct C-H amidation of 5-chloroindole have shown that substitution readily occurs at other positions on the ring when C3 is occupied. nih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Effect of Indole N | Directing Effect of C5-Cl | Directing Effect of C3-Alkyl | Overall Activation/Deactivation | Predicted Outcome |
| C2 | - | - | Ortho | Deactivated | Unlikely |
| C4 | Ortho | Ortho | Meta | Activated | Favored |
| C6 | Para | Ortho | Para | Activated | Favored |
| C7 | - | Meta | - | Deactivated | Unlikely |
N-Functionalization of the Indole Nitrogen
The nitrogen atom of the indole ring in this compound is nucleophilic and can be functionalized through various reactions, primarily N-alkylation and N-acylation. The N-H proton is acidic, with a pKa that allows for deprotonation by a sufficiently strong base.
N-Alkylation: This is typically achieved by first deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), to form a sodium salt. This resulting indolide anion is a potent nucleophile that readily reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the N-alkylated product. youtube.com This two-step process is analogous to the Williamson ether synthesis. youtube.com Research has demonstrated the synthesis of N-methylated derivatives like 1-methyl-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole using this approach. nih.govmdpi.com
N-Acylation: The introduction of an acyl group onto the indole nitrogen can be accomplished using various acylating agents. A mild and chemoselective method involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). d-nb.info This method avoids the use of more reactive and sensitive acyl chlorides. The reaction proceeds efficiently for a range of indoles and thioesters. d-nb.info
Cascade and Rearrangement Processes
Conversion Pathways from 3-(2-nitroethyl)-1H-indoles to Other Heterocycles
The 3-(2-nitroethyl)-1H-indole scaffold serves as a versatile precursor for the synthesis of other important heterocyclic systems, most notably tryptamines and spiro-isoxazoles.
Synthesis of Tryptamines: The most direct transformation of 3-(2-nitroethyl)-1H-indoles is the reduction of the nitro group to a primary amine, yielding the corresponding tryptamine. This conversion is of significant interest as tryptamines are the core structure of many biologically active alkaloids and synthetic compounds. Historically, lithium aluminum hydride (LiAlH₄) has been used for this reduction. mdma.chacs.org However, this reagent can be harsh, expensive, and may cause dehalogenation on substituted indoles. tci-thaijo.org A milder and more efficient method utilizes a combination of sodium borohydride (NaBH₄) and a nickel(II) acetate catalyst, which achieves the reduction under gentle conditions and preserves halogen substituents on the indole ring. tci-thaijo.org
Conversion to 4'H-Spiro[indole-3,5'-isoxazoles]: In a significant cascade reaction, 3-(2-nitroethyl)-1H-indoles can be converted into spirocyclic heterocycles. nih.govnih.gov This transformation is not spontaneous and requires activation of the relatively inert nitroalkane side chain. The process is initiated by treating the 3-(2-nitroethyl)-1H-indole with a reagent like phosphoryl chloride (POCl₃) in the presence of a base. This activates the molecule towards an intramolecular [4+1]-spirocyclization, leading to the formation of a 4'H-spiro[indole-3,5'-isoxazole] derivative. nih.govresearchgate.netrsc.orgnih.gov These spiro compounds are often formed with high diastereoselectivity. researchgate.net
Table 2: Key Transformations of the 3-(2-nitroethyl)-1H-indole Side Chain
| Starting Material | Reagents | Product Type | Heterocyclic System | Reference(s) |
| 3-(2-nitroethyl)-1H-indole | NaBH₄, Ni(OAc)₂·4H₂O | Tryptamine | Indole (amine side chain) | tci-thaijo.org |
| 3-(2-nitroethyl)-1H-indole | LiAlH₄ | Tryptamine | Indole (amine side chain) | mdma.chacs.org |
| 3-(2-nitroethyl)-1H-indole | POCl₃, NEt₃ | Spirocycle | 4'H-Spiro[indole-3,5'-isoxazole] | nih.govnih.gov |
Mechanistic Investigations of Intramolecular Rearrangements
The conversion of 3-(2-nitroethyl)-1H-indoles into other molecular architectures involves fascinating and complex mechanistic pathways. A key process that has been investigated is the activation and subsequent rearrangement into 2-(1H-indol-2-yl)acetonitriles, which proceeds through a spirocyclic intermediate. nih.govnih.gov
The mechanism begins with the tautomerization of the nitroalkane side chain to its more reactive nitronate form. This tautomerization is often the limiting factor, as the nitroalkane is the more thermodynamically stable species. nih.gov To overcome this, the nitronate is trapped in situ. For example, reaction with phosphoryl chloride (POCl₃) and a base generates a phosphorylated mixed anhydride (B1165640) intermediate from the nitronate. nih.gov
This activated intermediate then undergoes a diastereoselective intramolecular [4+1]-spirocyclization. In this step, the indole acts as a four-atom component and the nitronate-derived group acts as a one-atom component, forming the five-membered isoxazole (B147169) ring fused at the C3 position of the original indole. This yields the 4'H-spiro[indole-3,5'-isoxazole] intermediate. nih.govresearchgate.net
This spiro-isoxazole is not always the final product. It can undergo a further rearrangement, often promoted by a base or acid, involving a 1,2-alkyl shift. This cascade transformation leads to the formation of 2-(1H-indol-2-yl)acetonitriles. nih.govresearchgate.net This process effectively transfers the side chain from the C3 position to the C2 position of the indole core, providing a novel route to C2-substituted indoles from C3-substituted precursors.
Structure Activity Relationship Sar and Structural Modification Studies
Systemic Derivatization Strategies for 5-Chloro-3-(2-nitroethyl)-1H-indole Analogues
The generation of analogues of this compound can be achieved through various synthetic strategies targeting different parts of the molecule. Classic indole (B1671886) syntheses, such as the Fischer or Leimgruber–Batcho methods, allow for the construction of diverse substituted indoles from the ground up by using appropriately substituted anilines or phenylhydrazines. wikipedia.org
For modifying an existing 5-chloroindole (B142107) core, several approaches are common:
N-Alkylation/Arylation: The nitrogen atom of the indole ring can be readily substituted.
Modification of the Nitroethyl Side Chain: The nitro group is highly versatile. It can be reduced to an amine, which can then be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. nih.gov The nitroalkane itself is a stable precursor but can be activated for further reactions, such as conversion to nitriles. nih.govmdpi.comnih.gov
Substitution at C2: The C2 position of the indole can be functionalized through various methods, including lithiation followed by reaction with an electrophile.
Further Substitution on the Benzene (B151609) Ring: While starting with a 5-chloroindole is specific, other positions (C4, C6, C7) could be targeted for further functionalization, although this is often more complex.
A key reaction for derivatization is the coupling of a formylated indole with a nitroalkane, such as nitromethane (B149229), to create the nitrovinyl-indole, which is then reduced to the nitroethyl-indole. nih.govresearchgate.net This multi-step process allows for variation in both the indole and the nitroalkane components.
Impact of Substitution at the Indole Ring on Molecular Interactions
The substitution pattern on the indole ring plays a critical role in determining the molecule's binding affinity and biological activity. The size, position, and electronic nature of substituents dictate how the molecule interacts with its biological target.
Studies on various indole derivatives have provided key SAR insights:
Position of Substitution: Research on 3-substituted 1H-indole-2-carboxylic acid derivatives showed that the position of additional substituents on the benzene portion of the indole ring was crucial. Substitution at position 4 was found to be the least favorable for activity, whereas substitution at position 7 was the most favorable. researchgate.net
Nature of Substituent: In the same study, derivatives with a methoxy (B1213986) group generally showed favorable activity. researchgate.net Another study found that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net
Linkage in Hybrid Molecules: For bis-indole compounds, the point of linkage between the two indole rings significantly affects activity. A study on HIV-1 fusion inhibitors found that a 6-6' linkage was superior to 5-6', 6-5', or 5-5' linkages. nih.gov
These findings suggest that for this compound, altering the position of the chloro group (e.g., to C4, C6, or C7) or replacing it with other halogens or functional groups would likely have a profound impact on its molecular interactions and biological profile.
| Compound Series | Substitution Position | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|---|
| 3-substituted 1H-indole-2-carboxylic acids | Position 4 | Various | Least favorable | researchgate.net |
| 3-substituted 1H-indole-2-carboxylic acids | Position 7 | Methoxy | Most favorable | researchgate.net |
| Bisindoles (HIV-1 Inhibitors) | 6-6' linkage | Indole | Higher activity | nih.gov |
| Bisindoles (HIV-1 Inhibitors) | 5-5' linkage | Indole | Reduced activity | nih.gov |
Influence of the Nitroethyl Moiety on Compound Activity and Reactivity
The nitro group is a unique functional group in medicinal chemistry, acting as a potent electron-withdrawing group and a key pharmacophore, but it can also be a toxicophore. nih.govmdpi.com Its presence significantly influences a molecule's polarity and electronic properties, which can enhance interactions with protein targets. nih.gov
Key aspects of the nitroethyl moiety include:
Bioreduction: The biological activity of many nitro compounds is dependent on the metabolic reduction of the nitro group. It can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives, some of which are reactive species that can exert a biological effect. nih.govsvedbergopen.com
Reactivity: The 3-(2-nitroethyl)-1H-indole structure is thermodynamically stable but can be synthetically manipulated. For example, it is considered an inert byproduct in some reactions aiming for other products, but specific methods have been developed to convert these "unwanted" byproducts into useful molecules like 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.comnih.gov This highlights the reactivity of the side chain under specific conditions.
Pharmacophore: The nitro group itself can be essential for activity. It is found in drugs with a wide range of uses, including antimicrobial, anticancer, and antiparasitic agents. nih.govmdpi.com The electron-withdrawing nature of the nitro group can facilitate stable interactions with biological targets. researchgate.net
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Bioreduction | Metabolic conversion of NO2 to NH2 via intermediates. | Often required for biological activity; can lead to toxic metabolites. | nih.govsvedbergopen.com |
| Chemical Reactivity | Can be converted to other functional groups (e.g., nitriles). | Serves as a handle for further derivatization. | mdpi.comnih.gov |
| Pharmacophore | The NO2 group itself contributes to binding and activity. | Its strong electron-withdrawing nature affects molecular properties and interactions. | nih.govmdpi.comresearchgate.net |
Effects of the Chloro Substituent on Structural and Electronic Properties
The chloro substituent at the 5-position of the indole ring has a significant electronic influence on the molecule. As a halogen, it is an electronegative, electron-withdrawing group (via induction) but is also ortho-, para-directing in electrophilic aromatic substitution.
Electronic Effects: The presence of chlorine at C5 decreases the electron density of the entire bicyclic system. This can affect the pKa of the indole N-H proton, making it more acidic. It also influences the nucleophilicity of the C3 position, a key site for many reactions involving indoles. researchgate.net
Molecular Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target. This can contribute to binding affinity and specificity. For example, a study of serotonin (B10506) receptor ligands identified a halogen bond between a chlorine atom on an indole-based compound and an asparagine residue in the receptor. nih.gov
Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties, such as membrane permeability and metabolic stability.
The choice of halogen can be critical. In one study comparing halogenated indole derivatives, the fluorine-substituted compounds proved to be more potent than the chlorine-substituted ones, indicating subtle but important differences in their interactions with the target. researchgate.net
Rational Design of Hybrid Indole Conjugates
A prominent strategy in modern drug discovery is the creation of hybrid molecules, where two or more pharmacophores are covalently linked to create a single chemical entity. researchgate.net This approach aims to produce drugs with improved efficacy, better selectivity, or the ability to hit multiple biological targets simultaneously. researchgate.netnih.gov
The this compound scaffold is an excellent starting point for designing such hybrids. researchgate.net
Attachment Points: The indole nitrogen (N1) is a common site for linking to other molecular scaffolds. nih.gov Alternatively, the nitro group on the side chain can be reduced to a primary amine, providing a reactive handle for conjugation with other molecules, such as carboxylic acids, to form amides.
Hybrid Partners: Indole scaffolds have been successfully hybridized with a wide range of other pharmacologically active moieties, including coumarins, chalcones, isatins, and pyrimidines, to create compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.gov
Goal of Hybridization: The design of such hybrids is rational, aiming to combine the beneficial properties of each component. For instance, an indole derivative might be linked to another molecule to improve its solubility, alter its target profile, or overcome drug resistance mechanisms. nih.govnih.gov
This strategy allows medicinal chemists to explore vast chemical space and fine-tune the properties of a lead compound like this compound to develop novel therapeutics. researchgate.net
Molecular and Biological Activity Investigations in Vitro and Mechanistic
General Biological Relevance of Indole (B1671886) and Nitroethyl Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activity. nih.govresearchgate.net Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide array of biological targets, including enzymes and receptors. nih.govresearchgate.net This versatility has led to the development of indole-based compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govresearchgate.net
Indole-3-carbinol (I3C) and its dimer 3,3′-diindolylmethane (DIM), found in cruciferous vegetables, are well-known for their cancer-preventive properties. nih.gov Similarly, the marine-derived bis-indole alkaloid fascaplysin (B45494) exhibits a wide range of bioactivities, including antibacterial, antifungal, and antiproliferative effects. nih.gov Synthetic indole derivatives have also made a significant impact on medicine; for instance, indomethacin (B1671933) is a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov The indole alkaloid evodiamine, from the traditional Chinese herb Evodiae fructus, has shown activity against cancer, inflammation, and cardiovascular diseases. nih.gov
In Vitro Profiling of 5-Chloro-3-(2-nitroethyl)-1H-indole Analogues
The specific substitution of a chlorine atom at the 5-position of the indole ring in 3-(2-nitroethyl)-1H-indole creates a unique chemical entity with distinct properties. In vitro studies on analogues of this compound have revealed a range of biological activities.
Derivatives of 5-chloroisatin (B99725), a related indole compound, have demonstrated significant potential as antimicrobial agents. ijera.com A series of novel 5-chloroisatin derivatives were synthesized and tested for their in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. ijera.com The majority of these compounds exhibited notable activity against several of the microorganisms tested. ijera.com Specifically, some synthesized compounds showed better activity than others, with one particular derivative being biologically active across all studied bacteria. ijera.com In another study, methyl and allyl substituted 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were found to be active against Staphylococcus aureus and Candida albicans. researchgate.net
The following table summarizes the antimicrobial activity of some 5-chloro-1H-indole-2,3-dione derivatives. researchgate.net
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| 1 | MIC/MBC (mg/mL) | - |
| Bacillus cereus: 0.156/0.156 | Escherichia coli: - | |
| Staphylococcus aureus: 0.313/0.313 | Pseudomonas aeruginosa: - | |
| 2 | MIC/MBC (mg/mL) | - |
| Bacillus cereus: 0.078/0.078 | Escherichia coli: - | |
| Staphylococcus aureus: 0.01/0.01 | Pseudomonas aeruginosa: - | |
| 3 | - | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A dash (-) indicates no activity was observed.
Analogues of 5-chloroindole (B142107) have shown promising anticancer activity in various in vitro models. A novel series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones were developed and evaluated for their antiproliferative effects. nih.govresearchgate.net Several of these compounds exhibited high antiproliferative activity, with GI50 values in the nanomolar range against various cancer cell lines. researchgate.net
Specifically, compounds 5f and 5g from this series demonstrated potent inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net Their IC50 values against EGFRT790M were 9.5 ± 2 and 11.9 ± 3 nM, respectively, comparable to the approved drug osimertinib. nih.govresearchgate.net
Furthermore, these compounds were shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net Compounds 5f and 5g significantly increased the levels of caspase-3, a key executioner enzyme in apoptosis, in a human pancreatic cancer cell line. nih.govresearchgate.net They also elevated the levels of the pro-apoptotic proteins caspase-8 and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov This indicates that their anticancer effect is mediated, at least in part, by the induction of apoptosis.
Another study focused on a series of 5-chloro-indole-2-carboxylate derivatives as inhibitors of mutant EGFR and BRAFV600E pathways, which are implicated in several cancers. mdpi.comnih.gov The tested compounds showed significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM. mdpi.com The m-piperidinyl derivative 3e was the most potent, with an IC50 value of 68 nM against EGFR, which was more potent than the reference drug erlotinib. mdpi.com These compounds also demonstrated significant inhibitory activity against BRAFV600E. mdpi.comnih.gov
The table below presents the in vitro anticancer activity of selected 5-chloro-indole derivatives against the LOX-IMVI melanoma cell line. mdpi.com
| Compound | IC50 (µM) |
| 3e | 0.96 |
| 3b | 1.12 |
| Staurosporine (control) | 7.10 |
IC50: The half maximal inhibitory concentration.
In a different study, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, was shown to suppress the proliferation and growth of colorectal cancer (CRC) cells by targeting microtubules and inducing apoptosis. mdpi.com DHPITO arrested the cell cycle at the G2/M phase and induced apoptosis, as evidenced by increased levels of cleaved PARP, cytochrome c, BAX, and cleaved-caspase 8, and decreased levels of BCL2. mdpi.com
The indole nucleus is a well-established pharmacophore for the development of anti-inflammatory agents, with indomethacin being a prime example. nih.govrsc.org Research has focused on developing selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and plays a key role in the production of pro-inflammatory prostaglandins. nih.govsemanticscholar.orgmdpi.com Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.org
A series of new selective COX-2 inhibitors were designed by linking 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to existing NSAIDs. semanticscholar.org Compounds 6b and 6j from this series exhibited higher in vitro COX-2 selectivity and inhibitory activity (IC50 = 0.04 µM) than the widely used selective COX-2 inhibitor celecoxib (B62257) (IC50 = 0.05 µM). semanticscholar.org These compounds also demonstrated potent in vivo anti-inflammatory effects in a mouse model of paw edema and were effective at reducing the production of prostaglandin (B15479496) E2 (PGE2). semanticscholar.org
The anti-inflammatory potential of plant extracts and their constituents has also been investigated. Extracts of Onopordum acanthium and some of its isolated compounds, including lignans, flavonoids, and sesquiterpenes, have been shown to inhibit COX-2 and nuclear factor kappa B1 (NF-κB1) gene expression, as well as nitric oxide (NO) production and the activity of 5-lipoxygenase (5-LOX) and COX enzymes. nih.gov Specifically, the sesquiterpenes 4β,15-dihydro-3-dehydrozaluzanin C and zaluzanin C were potent inhibitors of COX-2 and NF-κB1 gene expression. nih.gov
The following table shows the COX-2 inhibitory activity of some newly synthesized compounds. semanticscholar.org
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 6b | 0.04 | 329 |
| 6j | 0.04 | 312 |
| 6e | 0.05 | - |
| Celecoxib (control) | 0.05 | 294 |
SI: Selectivity Index (COX-1 IC50/COX-2 IC50). A higher SI indicates greater selectivity for COX-2.
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govresearchgate.netnih.govmdpi.com While many inhibitors target AChE, there is growing interest in developing selective or dual inhibitors that also target BChE, as its role becomes more prominent in later stages of the disease. nih.govnih.gov
Several studies have identified novel inhibitors of both AChE and BChE. mdpi.com A series of benzohydrazide (B10538) derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. mdpi.com Most of these compounds showed dual inhibition of both enzymes, with some N-tridecyl derivatives exhibiting better BChE inhibition than the approved drug rivastigmine. mdpi.com
In one study, a compound identified as ZINC390718, which has a benzimidazole (B57391) core, was investigated as a dual inhibitor of AChE and BChE. mdpi.com This highlights the potential of heterocyclic compounds, including indole derivatives, to serve as scaffolds for the design of cholinesterase inhibitors.
The following table presents the cholinesterase inhibitory activity of selected benzohydrazide derivatives. mdpi.com
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| 1h | > 100 | 22.01 |
| 1l | 71.32 | 24.55 |
| 1t | 68.44 | 22.87 |
| Rivastigmine (control) | 82.31 | 35.64 |
The interaction of 5-chloroindole derivatives with specific receptors has been a subject of investigation, revealing their potential to modulate various signaling pathways. One notable example is the interaction of 5-chloroindole with the 5-HT3 receptor, a ligand-gated ion channel. nih.govnih.gov Studies have identified 5-chloroindole as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor. nih.govnih.gov This means that it enhances the response of the receptor to its natural agonist, serotonin (B10506) (5-HT), and to partial agonists. nih.govnih.gov This potentiation effect was observed at the human 5-HT3A receptor and the native mouse 5-HT3 receptor. nih.govnih.gov Radioligand binding studies showed that 5-chloroindole caused a modest increase in the binding affinity of 5-HT to the receptor. nih.govnih.gov
In another context, the binding affinity of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA at the human cannabinoid receptor 1 (hCB1) was investigated. mdpi.com The position of the chlorine atom on the indole core was found to significantly affect the binding affinity. mdpi.com Specifically, 5-chloro substitution resulted in a lower hCB1 receptor affinity compared to substitutions at other positions. mdpi.com
The table below shows the effect of 5-chloroindole on the binding affinity of a ligand to the h5-HT3A receptor. nih.gov
| Condition | Bmax (fmol·mg−1 protein) | pKd |
| Absence of Cl-indole | 1130 ± 146 | 8.85 ± 0.20 |
| Presence of Cl-indole (10 µM) | 1027 ± 66 | 8.77 ± 0.16 |
Bmax: Maximum number of binding sites; pKd: The negative logarithm of the dissociation constant.
Mechanistic Elucidation at the Molecular Level
The study of this compound and its analogs has revealed significant interactions at the molecular level, pointing to specific targets and pathways that underpin their biological activity. Research into the broader class of substituted indole derivatives provides a framework for understanding the mechanistic action of this specific compound.
Investigations into chloro-indole derivatives have identified several key molecular targets and signaling pathways implicated in their cellular effects. A primary target for many bioactive indole compounds is the protein tubulin. nih.govnih.gov
Tubulin and the Colchicine (B1669291) Binding Site: A significant body of research has focused on indole derivatives as inhibitors of tubulin polymerization. nih.govnih.gov These compounds often function by binding to the colchicine site on β-tubulin. nih.govnih.gov The binding at this site disrupts the dynamics of microtubule assembly and disassembly, a process crucial for cell division, intracellular transport, and maintenance of cell structure. nih.gov The disruption of microtubule function prevents the formation of a proper mitotic spindle, leading to an arrest of the cell cycle. nih.gov For instance, arylthioindole (ATI) derivatives, which share the core indole structure, are known to be potent inhibitors of tubulin polymerization. nih.gov Similarly, indole-substituted furanones have been shown to bind favorably in the colchicine binding site of tubulin, an interaction that correlates with their anti-proliferative activity. nih.gov
EGFR and BRAF Kinase Pathways: Other investigations have pointed to the inhibition of critical signaling kinases by 5-chloro-indole derivatives. mdpi.com Specifically, certain analogs have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, including mutated forms like EGFRT790M and BRAFV600E which are common in various cancers. mdpi.com Mutant EGFR and BRAF pathways are crucial targets because their over-activation can drive cell proliferation and survival. mdpi.comnih.gov Molecular docking studies of some 5-chloro-indole-2-carboxylate derivatives show a high binding affinity within the active sites of these enzymes. mdpi.com
Apoptosis Pathways: The cellular consequences of target engagement by these compounds often converge on the induction of apoptosis (programmed cell death). The inhibition of tubulin or key kinases like EGFR triggers downstream events. Studies on related 5-chloro-indole compounds have shown they can modulate the levels of key apoptosis-regulating proteins. For example, they have been observed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, they can activate executioner caspases, such as caspase-3 and caspase-8, which are critical enzymes that dismantle the cell during apoptosis. nih.gov
The 3-(2-nitroethyl) substituent is a key functional group whose chemical properties are integral to the molecule's activity. The nitroalkane group is not inherently reactive but can be transformed into a more reactive species, a process central to its bioactivation.
Research on the chemistry of 3-(2-nitroethyl)-1H-indoles indicates that they can undergo facile isomerization to a nitronate intermediate (an aci-nitro tautomer). nih.gov This transformation from the nitroalkane form to the nitronate species is a critical activation step. nih.gov While the nitroalkane itself may be relatively inert under certain conditions, the nitronate is a more reactive nucleophile and can participate in various biochemical reactions, including Michael additions with biological macromolecules. nih.gov It has been proposed that the activation of the nitroalkane can be facilitated by cellular enzymes or specific acidic/basic conditions within the cellular microenvironment, allowing it to subsequently interact with its molecular targets. nih.gov
The engagement of molecular targets by this compound and its analogs translates into observable and measurable effects at the cellular level. The most prominently documented effects are the inhibition of cell proliferation and the direct inhibition of tubulin polymerization. nih.gov
Inhibition of Tubulin Polymerization: As a consequence of binding to tubulin, many indole derivatives potently inhibit the polymerization of tubulin heterodimers into microtubules. nih.gov This effect can be quantified in vitro. For example, studies on related indole compounds demonstrate a significant reduction in the rate and extent of microtubule assembly. researchgate.net The inhibitory concentration (IC50) for tubulin assembly is a key metric used to evaluate the potency of these compounds. nih.gov
Growth Inhibition and Cell Cycle Arrest: The disruption of microtubule dynamics has profound consequences for cellular proliferation. By inhibiting tubulin polymerization, these compounds can cause a stable arrest of cells in the G2/M phase of the cell cycle, the phase where the cell prepares for and undergoes mitosis. nih.gov This mitotic arrest prevents the cell from dividing and ultimately leads to cell death, often via apoptosis. nih.gov The growth inhibitory effects are typically measured across various cell lines, with GI50 (Growth Inhibition 50) values indicating the concentration required to inhibit cell growth by 50%.
Below is a table summarizing the reported inhibitory activities of various functional indole derivatives from referenced studies.
| Compound Class | Activity | Target/Cell Line | IC50/GI50 Value | Reference |
|---|---|---|---|---|
| Arylthioindole (ATI) derivative 3 | Tubulin Assembly Inhibition | Tubulin | 3.3 µM | nih.gov |
| Arylthioindole (ATI) derivative 3 | Growth Inhibition | MCF-7 | 52 nM | nih.gov |
| Indole derivative 33 | Growth Inhibition | HeLa | >80% arrest at 20-50 nM | nih.gov |
| Indole derivative 44 | Growth Inhibition | HeLa | >80% arrest at 20-50 nM | nih.gov |
| Indole derivative 33 | Hedgehog Signaling Inhibition | NIH3T3 Shh-Light II | 19 nM | nih.gov |
| Indole derivative 44 | Hedgehog Signaling Inhibition | NIH3T3 Shh-Light II | 72 nM | nih.gov |
| 5-chloro-indole-2-carboxylate 3e | EGFR Inhibition | EGFRT790M | 68 nM | mdpi.com |
| 5-chloro-indole-2-carboxylate 3a | BRAF Inhibition | BRAFV600E | 43 nM | mdpi.com |
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Analysis
No molecular docking studies specifically investigating 5-Chloro-3-(2-nitroethyl)-1H-indole against biological targets were found in the reviewed literature. Such studies would be essential to predict its potential binding modes and affinities, offering a first step in identifying potential therapeutic applications.
Quantum Mechanical Calculations (e.g., DFT, NBO, FMO)
There is no available research detailing Density Functional Theory (DFT), Natural Bond Orbital (NBO), or Frontier Molecular Orbital (FMO) analyses for this compound. These calculations would provide fundamental information on the molecule's electronic structure, stability, charge distribution, and reactivity.
Conformational Analysis and Energy Minimization
A conformational analysis to identify the most stable, low-energy three-dimensional structure of this compound has not been published. This analysis is a prerequisite for accurate docking and other computational studies.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
No studies have generated or analyzed a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map would visually indicate the electron-rich and electron-poor regions, offering predictions about how the molecule might interact with other reagents.
Prediction of Spectroscopic Properties (e.g., simulated vibrational spectra)
Computational predictions of spectroscopic properties, such as infrared or Raman spectra, for this compound are not available. These simulations are often used to complement and aid in the interpretation of experimental spectroscopic data.
Analysis of Electronic Properties (e.g., hyperpolarizability)
The analysis of electronic properties, including nonlinear optical properties like hyperpolarizability, has not been performed for this compound according to the available literature.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Chloro-3-(2-nitroethyl)-1H-indole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR: The ¹H NMR spectrum of a related compound, 5-chloro-3-methyl-1H-indole, shows characteristic signals that can be extrapolated to understand the spectrum of this compound. For instance, the proton on the indole (B1671886) nitrogen (NH) typically appears as a broad singlet at a high chemical shift (δ > 8.0 ppm). The aromatic protons on the chloro-substituted benzene (B151609) ring exhibit distinct splitting patterns and chemical shifts influenced by the electron-withdrawing chlorine atom. The protons of the nitroethyl group at the 3-position would present as a set of multiplets, with the methylene (B1212753) group adjacent to the indole ring and the methylene group adjacent to the nitro group showing characteristic couplings.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For a similar compound, 5-chloro-3-methyl-1H-indole, the carbon atoms of the indole ring and the methyl group show distinct resonances. rsc.org In this compound, the carbon attached to the chlorine atom would be shifted downfield, and the carbons of the nitroethyl side chain would also have characteristic chemical shifts. The carbon of the C-NO₂ group would be significantly deshielded.
Interactive Data Table: Representative NMR Data for a Substituted 5-Chloroindole (B142107) Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | >8.0 | br s | Indole N-H |
| ¹H | 7.0-7.6 | m | Aromatic protons |
| ¹H | ~3.5 | t | -CH₂-CH₂NO₂ |
| ¹H | ~4.8 | t | -CH₂-CH₂NO₂ |
| ¹³C | ~135 | s | C-Cl |
| ¹³C | ~125 | s | Quaternary indole carbon |
| ¹³C | 110-130 | d | Aromatic CH carbons |
| ¹³C | ~25 | t | -CH₂-CH₂NO₂ |
| ¹³C | ~75 | t | -CH₂-CH₂NO₂ |
Note: The data in this table is illustrative and based on general principles and data for similar compounds. Actual chemical shifts can vary based on solvent and experimental conditions.
Mass Spectrometry (HRMS, ESI-MS, HREI-MS) for Molecular Confirmation
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as ESI-MS (Electrospray Ionization-Mass Spectrometry) and HREI-MS (High-Resolution Electron Impact-Mass Spectrometry), provide highly accurate mass measurements. rsc.org This allows for the determination of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For instance, HRESI-MS analysis of a related indole derivative confirmed its structure with a high degree of accuracy. nih.gov
Fragmentation Patterns: The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragments would include the loss of the nitro group (NO₂) and cleavage of the ethyl side chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. bldpharm.comchemicalbook.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.
Key expected IR absorption bands include:
N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹ corresponding to the indole N-H bond.
C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹.
N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating enantiomers if the molecule is chiral. hmdb.ca
Purity Assessment: Reversed-phase HPLC, often coupled with a UV detector, is commonly used to determine the purity of the compound. A single, sharp peak indicates a high degree of purity, while the presence of other peaks would suggest impurities.
Chiral Analysis: If this compound were to be synthesized in a chiral form (for example, through asymmetric synthesis), chiral HPLC would be essential for separating and quantifying the enantiomers. This is typically achieved using a chiral stationary phase (CSP). nih.govsigmaaldrich.com The choice of the CSP and the mobile phase composition are critical for achieving good separation of the enantiomers. nih.govchromatographyonline.com
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Interaction Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to study the adsorption and interaction of this compound with metallic surfaces, such as gold or silver nanoparticles. chemicalbook.com SERS can provide vibrational information at very low concentrations, making it a powerful tool for trace analysis and for probing how the molecule orients and interacts with the surface. nih.govnih.gov Studies on similar indolic molecules have shown that SERS can distinguish between closely related structures and provide insights into their surface chemistry. nih.gov
Research Applications and Future Directions
5-Chloro-3-(2-nitroethyl)-1H-indole as a Synthetic Building Block
The primary value of this compound in synthetic organic chemistry lies in its role as a precursor to a variety of functionalized indole (B1671886) derivatives. The nitroethyl group at the C3 position is particularly reactive and can be transformed into other crucial functional groups, making it a versatile handle for molecular construction.
One of the most significant applications is its use as a direct precursor to 5-chlorotryptamine (B1214102). Tryptamines are a class of monoamine alkaloids that feature an indole ring connected to an amino group via a two-carbon sidechain. wikipedia.org This structure is a key pharmacophore found in numerous biologically active compounds, including neurotransmitters like serotonin (B10506). The reduction of the nitro group in this compound to a primary amine yields 5-chlorotryptamine. A notable advancement in this area is the use of a combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) acetate (B1210297) (Ni(OAc)₂·4H₂O) for this reduction. This method is particularly advantageous as it avoids the harsh conditions and expensive reagents, like lithium aluminum hydride (LiAlH₄), which can sometimes lead to the undesirable removal of the chlorine atom (dehalogenation) from the indole ring.
Furthermore, research has demonstrated that 3-(2-nitroethyl)-1H-indoles, which are sometimes formed as thermodynamically stable and inert byproducts in certain reactions, can be efficiently converted into valuable 2-(1H-indol-2-yl)acetonitriles. ncfu.runih.govresearchgate.netnih.gov This transformation represents a significant step in improving reaction efficiency and atom economy, turning a previously problematic byproduct into a useful synthetic intermediate. nih.govresearchgate.net This process involves an activation of the nitroalkane, followed by a spirocyclization and rearrangement cascade. nih.govresearchgate.net
| Starting Material | Transformation | Product | Significance |
|---|---|---|---|
| This compound | Reduction of the nitro group | 5-Chlorotryptamine | Forms a key building block for neurologically active compounds and drug discovery. wikipedia.org |
| 3-(2-nitroethyl)-1H-indole derivatives | Activation and rearrangement cascade | 2-(1H-indol-2-yl)acetonitriles | Converts a formerly inert byproduct into a valuable synthetic intermediate for complex alkaloids. ncfu.runih.govresearchgate.net |
Development of Chemical Probes and Biological Tools
While direct applications of this compound as a biological probe are not extensively documented, its derivatives hold significant promise. The ability to readily convert it into 5-chlorotryptamine opens the door to creating a library of tryptamine (B22526) analogs. wikipedia.org Tryptamines are well-known for their interaction with serotonin receptors (e.g., 5-HT₂A), and many psychedelic drugs are tryptamine derivatives. nih.govwikipedia.org By modifying the core structure, researchers can develop novel chemical probes to study these receptors and their signaling pathways. nih.gov The chlorine atom at the 5-position can modulate the compound's electronic properties and lipophilicity, potentially altering its binding affinity and selectivity for specific receptor subtypes.
Furthermore, tryptamine analogs can be incorporated with other moieties, such as boron, for applications like boron neutron capture therapy (BNCT) for cancer. google.com The development of novel tryptamine analogs is also crucial for understanding their abuse potential and psychopharmacological effects. nih.gov Moreover, the broader class of 5-chloro-indole derivatives has been investigated for various biological activities. For instance, different 5-chloro-indole carboxamides and related structures have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govmdpi.com This demonstrates the potential of the 5-chloro-indole scaffold, accessible from intermediates like this compound, in designing targeted biological tools and potential drug leads. nih.gov
Potential in Materials Science and Catalysis Research
The application of indole derivatives extends beyond biology into materials science and catalysis. While this compound itself is primarily an intermediate, its parent scaffold, 5-chloroindole (B142107), has shown utility in these fields. For instance, 5-chloroindole has been reported as a potent inhibitor of copper corrosion in acidic solutions and has been tested for the corrosion protection of mild steel. chemicalbook.com The mechanism often involves the adsorption of the indole derivative onto the metal surface, forming a protective barrier. mdpi.comtandfonline.comresearchgate.nethw.ac.uk The presence of heteroatoms and π-electrons in the indole ring facilitates this adsorption. researchgate.net Derivatives such as 5-hydroxyindole (B134679) and indole-5-carboxylic acid have also shown significant corrosion inhibition properties. tandfonline.comhw.ac.uk
In the realm of catalysis, indole frameworks are recognized as important components of chiral ligands and organocatalysts. acs.org The development of axially chiral indole derivatives is a significant area of research, with applications in asymmetric synthesis. acs.orgnih.gov The functional groups present on this compound could be chemically modified to create novel ligands for transition-metal catalysis. The ability to perform site-selective functionalization on the indole ring is crucial for developing these advanced materials and catalysts. nih.govrsc.org
Emerging Synthetic Methodologies for Indole-Based Compounds
The synthesis of indole derivatives is a mature field, yet it continues to evolve with a focus on sustainability, efficiency, and novel functionalization. beilstein-journals.orgrsc.org For compounds like this compound, which are typically synthesized from the corresponding 3-(2-nitrovinyl)indole, emerging methodologies focus on greener and more efficient reaction conditions. The use of aqueous media for indole functionalization is a growing trend, aiming to reduce the reliance on volatile organic solvents. nih.govresearchgate.net
Key emerging strategies relevant to nitroethyl indoles include:
Challenges and Opportunities in Indole Derivative Research
Despite significant progress, research on indole derivatives faces several challenges. A key challenge is achieving site-selectivity during functionalization, as the indole ring has multiple reactive positions (N1, C2, C3, and C4-C7). rsc.orgdergipark.org.tr For instance, while C3 functionalization is common due to the inherent reactivity of the indole nucleus, selectively modifying other positions can be difficult and often requires the use of directing groups. thieme-connect.comresearchgate.net
Another challenge, as highlighted previously, was the formation of 3-(2-nitroethyl)-1H-indoles as inert byproducts in certain cyclization reactions. nih.govresearchgate.netnih.gov However, this challenge was transformed into an opportunity with the development of a method to convert these byproducts into useful acetonitriles. ncfu.runih.govresearchgate.net In the context of medicinal chemistry, challenges include overcoming drug resistance and achieving high target specificity to minimize off-target effects.
The opportunities in this field are vast. The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to numerous receptors with high affinity. beilstein-journals.org The versatility of the nitroethyl group as a synthetic handle on the this compound core allows for the creation of extensive libraries of compounds for screening against various biological targets and for applications in materials science. The ongoing development of novel synthetic methods continues to expand the accessible chemical space of indole derivatives. nih.gov
Future Prospects in the Exploration of Nitroethyl Indole Chemistry
The future of research involving this compound and related nitroethyl indoles is promising. The focus will likely be on harnessing the synthetic versatility of the nitroethyl group to create novel and complex molecular architectures. The suppression of native biosynthetic pathways in plant cultures, for example, allows for the introduction of unnatural tryptamine analogs (derived from their nitroethyl precursors) to produce novel alkaloids that are not found in nature. nih.gov
Key future directions include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-chloro-3-(2-nitroethyl)-1H-indole, and what methodological considerations are critical for optimizing yield?
- Answer : A widely used approach involves functionalizing the indole core via alkylation or nitroethylation. For example, analogous compounds like 5-fluoro-3-(2-azidoethyl)-1H-indole are synthesized via CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF solvent systems, followed by purification via column chromatography (70:30 ethyl acetate/hexane) . Key considerations include:
- Catalyst selection : CuI is preferred for click chemistry due to its efficiency in azide-alkyne reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while PEG-400 improves solubility of intermediates.
- Purification : Gradient elution in chromatography ensures separation of nitroethylated byproducts.
- Data Table :
| Method | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CuI | PEG-400/DMF | 42% | |
| Nitroethylation | - | Ethanol/H2O | 22–47% |
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are standard. For example:
- ¹H NMR : Look for characteristic indole NH signals (δ ~10.4 ppm) and nitroethyl CH2 groups (δ ~4.6 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C10H9ClN2O2: 229.0378; observed: 229.0375) .
Advanced Research Questions
Q. What experimental strategies address low yields in the nitroethylation of 5-chloro-1H-indole derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., Cl at C5) may sterically hinder nitroethyl group addition.
- Reaction monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust reaction time.
- Alternative reagents : Replace traditional nitroethane with nitroethyl halides under basic conditions to improve electrophilicity.
Q. How can researchers design this compound analogues for studying structure-activity relationships (SAR) in kinase inhibition?
- Answer :
- Scaffold modification : Introduce bioisosteres (e.g., triazoles or benzyl groups ) at the nitroethyl position to modulate steric/electronic properties.
- Biological testing : Use enzymatic assays (e.g., FLT3 kinase inhibition ) with IC50 profiling. For example, bisindolylmaleimide derivatives show sub-µM activity .
- Computational modeling : Molecular docking (MOE software ) predicts binding interactions with kinase ATP pockets.
Q. What analytical techniques resolve contradictions in reported spectral data for nitroethyl-indole derivatives?
- Solvent effects : Compare D6-acetone vs. CDCl3 spectra to identify solvent-induced shifts.
- Dynamic processes : Variable-temperature NMR can detect rotameric equilibria in the nitroethyl side chain.
- Cross-validation : Use DEPT-135 or HSQC to assign ambiguous signals.
Methodological Guidelines
- Synthesis : Prioritize Cu-catalyzed methods for regioselectivity .
- Characterization : Combine HRMS with 2D NMR (COSY, HMBC) for unambiguous assignments.
- Biological assays : Validate target engagement using orthogonal methods (e.g., SPR alongside enzymatic assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
